CRA-2059 Exhibits Subnanomolar Potency Superior to Most Tryptase Inhibitors
CRA-2059 inhibits recombinant human tryptase-β (rHTβ) with a Ki of 620 pM [1]. This potency is 3-4 orders of magnitude greater than the peptidic inhibitor APC-366 (Ki = 7.1 μM) and ~6-fold greater than the orally active inhibitor JNJ-27390467 (Ki = 3.7 nM) . Among dibasic inhibitors, CRA-2059's affinity is >100-fold higher than AMG-126737 (Ki = 90 nM) [2].
| Evidence Dimension | Inhibition constant (Ki) against human tryptase-β |
|---|---|
| Target Compound Data | 620 pM |
| Comparator Or Baseline | APC-366: 7.1 μM; JNJ-27390467: 3.7 nM; AMG-126737: 90 nM |
| Quantified Difference | 11,450-fold more potent than APC-366; 6-fold more potent than JNJ-27390467; 145-fold more potent than AMG-126737 |
| Conditions | Recombinant human tryptase-β (rHTβ) in vitro enzymatic assay |
Why This Matters
The subnanomolar potency of CRA-2059 enables effective tryptase inhibition at significantly lower concentrations than most alternatives, reducing potential off-target effects and allowing for more precise pharmacological modulation.
- [1] Selwood T, Elrod KC, Schechter NM. Potent bivalent inhibition of human tryptase-beta by a synthetic inhibitor. Biol Chem. 2003;384(12):1605-1611. View Source
- [2] Wright CD, Havill AM, Middleton SC, Kashem MA, et al. Inhibition of allergen-induced pulmonary responses by the selective tryptase inhibitor AMG-126737. J Pharmacol Exp Ther. 1999;291(3):1167-1174. View Source
